molecular formula C7H21O3PSi2 B099337 Phosphonic acid, methyl-, bis(trimethylsilyl) ester CAS No. 18279-83-9

Phosphonic acid, methyl-, bis(trimethylsilyl) ester

Cat. No.: B099337
CAS No.: 18279-83-9
M. Wt: 240.38 g/mol
InChI Key: KFHCUPQNEZPPQU-UHFFFAOYSA-N
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Description

Phosphonic acid, methyl-, bis(trimethylsilyl) ester is an organophosphorus compound with the molecular formula C7H21O3PSi2. It is commonly used in organic synthesis and various industrial applications due to its unique chemical properties.

Preparation Methods

Phosphonic acid, methyl-, bis(trimethylsilyl) ester can be synthesized through the silylation of methylphosphonic acid. The reaction typically involves the use of trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction conditions often include anhydrous solvents and inert atmosphere to prevent hydrolysis .

Chemical Reactions Analysis

Phosphonic acid, methyl-, bis(trimethylsilyl) ester undergoes several types of chemical reactions, including:

Scientific Research Applications

Phosphonic acid, methyl-, bis(trimethylsilyl) ester is used in various scientific research applications, including:

Mechanism of Action

The mechanism of action of phosphonic acid, methyl-, bis(trimethylsilyl) ester involves the cleavage of the trimethylsilyl groups under specific conditions, leading to the formation of reactive intermediates. These intermediates can then participate in various chemical reactions, including nucleophilic substitution and hydrolysis .

Comparison with Similar Compounds

Phosphonic acid, methyl-, bis(trimethylsilyl) ester is unique due to its high reactivity and stability under anhydrous conditions. Similar compounds include:

Properties

IUPAC Name

trimethyl-[methyl(trimethylsilyloxy)phosphoryl]oxysilane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H21O3PSi2/c1-11(8,9-12(2,3)4)10-13(5,6)7/h1-7H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFHCUPQNEZPPQU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(C)OP(=O)(C)O[Si](C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H21O3PSi2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.38 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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